4-Hydroxy-1,10-secocadin-5-ene-1,10-dione

Beschreibung

Definition and Structural Classification of Secocadinane Sesquiterpenoids

Sesquiterpenoids are a class of naturally occurring organic compounds composed of three isoprene (B109036) units, resulting in a 15-carbon skeleton (C15). nih.govnih.gov They are a subset of terpenes and are known for their remarkable structural diversity, which can be acyclic, monocyclic, bicyclic, or tricyclic. nih.gov Biochemical modifications of the basic sesquiterpene framework, such as oxidation, lead to the formation of a vast array of sesquiterpenoids with diverse functional groups. nih.gov

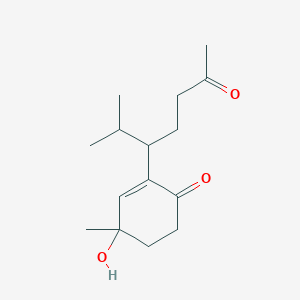

The secocadinane sesquiterpenoids are a specific subclass characterized by a cadinane-type skeleton that has undergone a ring-cleavage, or 'seco' event. The cadinane (B1243036) skeleton itself is a bicyclic structure. The nomenclature "4-Hydroxy-1,10-secocadin-5-ene-1,10-dione" indicates a cadinane backbone that has been cleaved between carbons 1 and 10. Furthermore, the name details the presence of a hydroxyl (-OH) group at the fourth carbon, a double bond (-ene) at the fifth carbon, and two ketone (-dione) functional groups at the first and tenth carbons.

Historical Perspective on Natural Product Discovery of Secocadinane Diones

The discovery of natural products has a long history, with many compounds initially identified through the investigation of traditional medicines. The isolation and structural elucidation of these compounds have been greatly advanced by the development of sophisticated analytical techniques, particularly nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Significance of this compound in Contemporary Natural Product Research

The significance of a natural product in contemporary research is often linked to its biological activity and potential as a lead compound for drug discovery. This compound has been identified as a bioactive compound, with research highlighting its antimicrobial properties.

A 2023 study involving the metabolic profiling of Chimonanthus grammatus confirmed the presence of this compound and reported its activity against the bacterium Staphylococcus aureus. frontiersin.orgnih.gov This finding is significant as antimicrobial resistance is a growing global health concern, and natural products are a promising source of new antimicrobial agents. The study utilized bioassay-guided purification to isolate the active compounds, demonstrating a modern approach to natural product research that links chemical identification with biological function. frontiersin.orgnih.govnih.gov

Further research into the synthesis, full range of biological activities, and mechanism of action of this compound is warranted to fully understand its potential in therapeutic applications.

Structure

3D Structure

Eigenschaften

Molekularformel |

C15H24O3 |

|---|---|

Molekulargewicht |

252.35 g/mol |

IUPAC-Name |

4-hydroxy-4-methyl-2-(2-methyl-6-oxoheptan-3-yl)cyclohex-2-en-1-one |

InChI |

InChI=1S/C15H24O3/c1-10(2)12(6-5-11(3)16)13-9-15(4,18)8-7-14(13)17/h9-10,12,18H,5-8H2,1-4H3 |

InChI-Schlüssel |

ZOEYQETWCHEROV-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C(CCC(=O)C)C1=CC(CCC1=O)(C)O |

Herkunft des Produkts |

United States |

Occurrence and Isolation of 4 Hydroxy 1,10 Secocadin 5 Ene 1,10 Dione from Biological Sources

Natural Sources and Distribution

This sesquiterpenoid has been successfully isolated from two primary plant sources, as detailed in scientific literature.

4-Hydroxy-1,10-secocadin-5-ene-1,10-dione is a known natural product isolated from the leaves of Casearia sylvestris. medchemexpress.comambeed.cnmedchemexpress.cncymitquimica.com This plant, belonging to the Salicaceae family, is a rich source of various terpenoids, including a range of clerodane diterpenes and sesquiterpenoids. medchemexpress.comnih.govresearchgate.net The isolation of this compound is part of broader phytochemical investigations into the constituents of C. sylvestris leaves. medchemexpress.commedchemexpress.cn

The compound has also been identified and isolated from Chimonanthus grammatus. researchgate.net In a study focused on the chemical constituents of this plant, this compound was one of nine active compounds obtained through a bioassay-guided isolation process from the plant extracts. researchgate.net The genus Chimonanthus is known to produce a variety of chemical compounds, including alkaloids, flavonoids, coumarins, and terpenoids. researchgate.net

Table 1: Documented Natural Sources

| Plant Species | Family | Part Used for Isolation |

|---|---|---|

| Casearia sylvestris | Salicaceae | Leaves medchemexpress.comambeed.cnmedchemexpress.cn |

Methodologies for Extraction and Purification

The isolation of this compound from its natural sources involves a multi-step process that begins with crude extraction and is followed by targeted purification techniques to yield the pure compound.

Bioassay-guided fractionation is a key strategy employed to isolate specific bioactive compounds from complex mixtures like plant extracts. This methodology was instrumental in the isolation of this compound from Chimonanthus grammatus. researchgate.net The general process involves:

Preparation of a crude extract from the plant material.

Separation of the crude extract into various fractions using chromatographic techniques.

Screening of each fraction for a specific biological activity.

Further separation and purification of the most active fractions until a pure, active compound is isolated.

This approach is particularly effective for identifying compounds with specific properties, such as antimicrobial or cytotoxic activity. nih.govnih.govnih.gov For instance, in studies on Casearia sylvestris, bioassay-guided fractionation of extracts has successfully led to the isolation of cytotoxic clerodane diterpenes. nih.govnih.gov

Following initial extraction and fractionation, advanced chromatographic methods are essential for the purification of this compound.

Silica (B1680970) Gel Chromatography: This is a fundamental technique used for the separation of compounds from the crude extract and its fractions. nih.govnih.gov The process relies on the differential adsorption of compounds to the silica gel stationary phase, allowing for separation based on polarity. Fractions are collected sequentially and analyzed to identify those containing the target compound.

High-Performance Liquid Chromatography (HPLC): For final purification, HPLC is often employed. nih.gov This technique offers higher resolution and efficiency compared to standard column chromatography. In the context of natural product isolation, reverse-phase HPLC is common, where a nonpolar stationary phase is used with a polar mobile phase. This method is crucial for separating structurally similar compounds and obtaining the target compound in high purity. nih.govnih.gov

Table 2: Purification Techniques

| Technique | Principle | Application in Isolation |

|---|---|---|

| Bioassay-Guided Fractionation | Separation based on biological activity. | Used to isolate the compound from Chimonanthus grammatus. researchgate.net |

| Silica Gel Chromatography | Separation based on polarity and adsorption. | Initial fractionation and purification of plant extracts. nih.govnih.gov |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between stationary and mobile phases. | Final purification step to achieve high purity of the isolated compound. nih.gov |

Structural Characterization of 4 Hydroxy 1,10 Secocadin 5 Ene 1,10 Dione

Spectroscopic Techniques for Elucidation

The definitive structural analysis of a natural product like 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione would typically involve a combination of sophisticated spectroscopic techniques.

Mass Spectrometry (MS) Applications (e.g., UHPLC-HRMS-MS)

In the analysis of novel compounds, Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS-MS) is a critical tool. This technique would be employed to determine the compound's molecular formula and to gain insights into its structure through fragmentation patterns. However, no published mass spectrometry data specifically for this compound could be located.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D (such as COSY, HSQC, and HMBC) experiments, is indispensable for the complete structural assignment of a molecule. These techniques allow for the determination of the carbon skeleton and the placement of functional groups. A thorough search did not yield any published NMR data for this specific secocadinane derivative.

Stereochemical Determination

The determination of the absolute and relative stereochemistry of a chiral molecule like this compound is crucial for understanding its biological activity. This is typically achieved through techniques such as X-ray crystallography or advanced NMR methods like Nuclear Overhauser Effect (NOE) experiments. No studies detailing the stereochemical assignment for this compound are currently available.

Computer-Assisted Structure Elucidation Approaches

In modern natural product chemistry, computer-assisted structure elucidation (CASE) programs are often used in conjunction with spectroscopic data to predict and confirm chemical structures. These programs can help to assemble possible structures based on the molecular formula and NMR correlation data. Without the foundational spectroscopic data, the application of CASE for this compound cannot be performed.

Biosynthetic Pathways and Chemical Synthesis of Secocadinane Sesquiterpenoids

Proposed Biosynthetic Routes to Secocadinane Skeletons

The biosynthesis of secocadinane sesquiterpenoids originates from fundamental building blocks and undergoes a series of enzymatic modifications to achieve the final complex structure.

Isoprenoid Precursors and Cyclization Events

The journey to secocadinane sesquiterpenoids begins with the universal C5 isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govnih.gov These precursors are synthesized in organisms through two primary pathways: the mevalonic acid (MVA) pathway, which operates in the cytoplasm, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids of plants and some microorganisms. nih.govcabidigitallibrary.orgresearchgate.net

The initial and crucial step in the formation of sesquiterpenes is the head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. This reaction is catalyzed by farnesyl pyrophosphate synthase (FPPS) and results in the formation of the C15 acyclic precursor, (E,E)-farnesyl diphosphate (FPP). nih.govnih.gov

The transformation from the linear FPP to the characteristic bicyclic cadinane (B1243036) skeleton is a pivotal event orchestrated by a class of enzymes known as sesquiterpene synthases, specifically cadinene synthases. nih.govnih.gov The proposed mechanism involves the initial ionization of FPP to a farnesyl cation. This is followed by an enzyme-mediated cyclization cascade. A key intermediate in this process is often a nerolidyl diphosphate (NDP) intermediate. nih.govnih.gov The cyclization proceeds through a series of carbocationic intermediates, ultimately leading to the formation of the cadinane core structure. acs.org For instance, δ-cadinene synthase catalyzes the cyclization of FPP to form δ-cadinene, a direct precursor to many cadinane-type sesquiterpenoids. nih.govnih.gov

| Precursor | Description | Pathway(s) |

| Isopentenyl Diphosphate (IPP) | A C5 isoprenoid precursor. nih.govnih.gov | Mevalonic Acid (MVA) Pathway, Methylerythritol Phosphate (MEP) Pathway nih.govcabidigitallibrary.orgresearchgate.net |

| Dimethylallyl Diphosphate (DMAPP) | An isomer of IPP, also a C5 isoprenoid precursor. nih.govnih.gov | Mevalonic Acid (MVA) Pathway, Methylerythritol Phosphate (MEP) Pathway nih.govcabidigitallibrary.orgresearchgate.net |

| (E,E)-Farnesyl Diphosphate (FPP) | A C15 acyclic precursor formed from the condensation of IPP and DMAPP. nih.govnih.gov | N/A |

Post-Cyclization Modifications: Oxidation and Ring Cleavage (Seco-formation)

Following the formation of the fundamental cadinane bicyclic system, a variety of enzymatic modifications occur to generate the vast diversity of cadinane and secocadinane sesquiterpenoids. These post-cyclization modifications are critical for the final structure and bioactivity of the compounds.

Oxidation: A key modification is the introduction of oxygen-containing functional groups, such as hydroxyl groups, through the action of cytochrome P450 monooxygenases (P450s) or other oxidoreductases. These enzymes play a crucial role in functionalizing the hydrocarbon skeleton, which can influence the compound's polarity and biological interactions.

Ring Cleavage (Seco-formation): The defining feature of secocadinane sesquiterpenoids is the cleavage of a carbon-carbon bond within the original cadinane ring system. This ring-opening event, which gives rise to the "seco-" prefix, is a significant biosynthetic step. While the precise enzymatic mechanisms for the formation of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione are not extensively detailed in the provided search results, analogous ring cleavage reactions in other terpenoid biosyntheses often involve oxidative processes. nih.gov This can proceed through enzymatic Baeyer-Villiger oxidation of a ketone intermediate or other oxidative cleavage pathways, leading to the formation of the characteristic dione (B5365651) functionality and the seco-cadinane skeleton.

Chemical Synthesis Strategies for the Secocadinane Core

The total synthesis of complex natural products like secocadinane sesquiterpenoids presents a significant challenge to organic chemists. The construction of the core bicyclic system with precise stereochemical control is a key objective. Strategies often involve the use of well-established synthetic methodologies.

Common approaches to construct the cadinane framework, which is the precursor to the secocadinane core, include:

Diels-Alder Reactions: This powerful cycloaddition reaction can be employed to form the six-membered ring of the cadinane skeleton.

Aldol Condensations and Related Carbonyl Chemistry: These reactions are fundamental for carbon-carbon bond formation and the construction of cyclic systems.

Radical Cyclizations: These methods can be effective for the formation of bicyclic systems from acyclic precursors.

Once the cadinane core is established, subsequent synthetic steps would focus on the introduction of the necessary functional groups and the crucial ring cleavage to form the secocadinane skeleton. This might involve selective oxidation and a subsequent fragmentation reaction to achieve the desired dione structure.

Semi-synthesis and Derivatization Approaches for Secocadinane Analogs

Semi-synthesis offers a more practical approach to generating novel analogs of secocadinane sesquiterpenoids. scripps.edu This strategy begins with a readily available natural product that already possesses the core cadinane or a closely related skeleton. This starting material is then chemically modified to introduce different functional groups or alter the existing ones.

For instance, a natural cadinane sesquiterpenoid could be isolated in large quantities from a plant or microbial source. This compound could then be subjected to a series of chemical reactions, such as:

Oxidation: To introduce hydroxyl or keto groups at various positions.

Reduction: To convert ketones to alcohols.

Esterification or Etherification: To modify existing hydroxyl groups.

Ring-opening reactions: To convert the cadinane core into a secocadinane skeleton, potentially mimicking the biosynthetic ring cleavage.

These semi-synthetic approaches allow for the rapid generation of a library of analogs, which can be valuable for structure-activity relationship (SAR) studies and the development of new therapeutic agents or other commercially valuable compounds.

Biological Activities and Mechanistic Investigations of 4 Hydroxy 1,10 Secocadin 5 Ene 1,10 Dione

Antimicrobial Activity Spectrum

4-Hydroxy-1,10-secocadin-5-ene-1,10-dione has been identified as a bioactive constituent from plants such as Chimonanthus grammatus and Casearia sylvestris. nih.gov Research has primarily focused on its role within plant extracts that exhibit antimicrobial properties. Bioassay-guided fractionation of C. grammatus, a plant used in traditional medicine, led to the isolation of this compound as one of nine active antimicrobial compounds. acs.orgnih.gov

Research confirms that this compound is active against the Gram-positive bacterium Staphylococcus aureus. acs.org In a study involving the bioassay-guided purification of compounds from Chimonanthus grammatus, this sesquiterpenoid was identified as one of the active constituents responsible for the extract's antimicrobial effects. acs.orgnih.gov While its specific minimum inhibitory concentration (MIC) or 50% inhibitory concentration (IC₅₀) was not detailed in this particular study, its isolation was directly linked to the observed activity against S. aureus. acs.org The extract of C. grammatus demonstrated a strong ability to inhibit the growth of three different Gram-positive bacteria. acs.orgnih.gov Other compounds isolated alongside it, such as isofraxidin (B1672238) and kaempferol (B1673270), showed significant activity against planktonic S. aureus, with IC₅₀ values of 13.51 µg/ml and 18.08 µg/ml, respectively. acs.orgnih.gov

The extracts of Chimonanthus grammatus, from which this compound was isolated, were found to strongly inhibit the growth of four Gram-negative bacteria. acs.orgnih.gov This indicates that the chemical constituents of the plant, including its resident sesquiterpenoids, possess a broad spectrum of antibacterial action. However, specific activity data for this compound against individual Gram-negative species has not been explicitly reported in the reviewed literature.

Bacterial biofilms present a significant challenge in treating infections due to their increased resistance to antibiotics. While the direct anti-biofilm efficacy of this compound has not been individually quantified, compounds isolated from the same plant source have demonstrated potent effects. acs.orgnih.gov Specifically, isofraxidin, kaempferol, and quercitrin (B1678633) showed significant activity against S. aureus biofilms. acs.orgnih.gov For instance, the 50% biofilm inhibitory concentrations (BIC₅₀) for these compounds were 15.43, 17.31, and 18.86 µg/ml, respectively, which were noted to be more effective than the comparator antibiotic, ciprofloxacin, in certain measures. acs.org

Table 1: Antimicrobial and Anti-Biofilm Activity of Compounds Co-Isolated with this compound from Chimonanthus grammatus (Note: Data for this compound was not specifically quantified in the cited study, but it was identified as an active compound against S. aureus.)

| Compound | Activity Type | Target Organism | Measurement | Value (µg/mL) | Citation |

|---|---|---|---|---|---|

| Isofraxidin | Antimicrobial | S. aureus (planktonic) | IC₅₀ | 13.51 | acs.orgnih.gov |

| Kaempferol | Antimicrobial | S. aureus (planktonic) | IC₅₀ | 18.08 | acs.orgnih.gov |

| Quercitrin | Antimicrobial | S. aureus (planktonic) | IC₅₀ | 15.86 | acs.orgnih.gov |

| Isofraxidin | Anti-Biofilm | S. aureus (biofilm) | BIC₅₀ | 15.43 | acs.org |

| Kaempferol | Anti-Biofilm | S. aureus (biofilm) | BIC₅₀ | 17.31 | acs.org |

Comparative Bioactivity of Related Secocadinane and Cadinane (B1243036) Sesquiterpenoids

The biological activities of this compound can be understood more broadly by examining the activities of structurally related secocadinane and cadinane sesquiterpenoids. This family of compounds exhibits a remarkable range of pharmacological effects. begellhouse.comresearchgate.net

Sesquiterpenoids derived from the cadinane and secocadinane skeletons have been investigated for numerous health-related benefits, including anti-inflammatory, cytotoxic, neuroprotective, and vasorelaxant properties. researchgate.netvdoc.pubuni-regensburg.de

Vasorelaxant Activity : A notable example is curcumane C, an unusual seco-cadinane sesquiterpenoid isolated from Curcuma longa (turmeric). researchgate.net This compound demonstrated significant vasorelaxant effects on rat aortic rings that were pre-contracted with KCl. researchgate.net Further investigation suggested its mechanism may involve the inhibition of extracellular Ca²⁺ influx and the regulation of nitric oxide (NO) release in vascular endothelial cells. researchgate.net

Anti-inflammatory Activity : Cadinane-type sesquiterpenoids isolated from the plant Heterotheca inuloides have been shown to exhibit moderate anti-inflammatory activity in a TPA-induced mouse ear edema model. researchgate.net The anti-inflammatory properties of various sesquiterpenoids are a subject of extensive research, with many compounds from the Asteraceae family, in particular, showing potential.

Neuroprotective Activity : While not specific to cadinanes, other sesquiterpenoids have shown promise in neuroprotection. Four sesquiterpenoids from Tussilago farfara were found to protect against LPS-induced neuronal cell death by inhibiting microglial activation. vdoc.pub Similarly, sesquiterpenoids from Chloranthus henryi displayed moderate neuroprotective activities on PC12 cells damaged by hydrogen peroxide. acs.org

Antimalarial and Cytotoxic Activity : The broader class of sesquiterpenoids is a well-established source of antimalarial compounds, with artemisinin (B1665778) being the most famous example. Other related compounds, such as drimane (B1240787) sesquiterpenoids, have also shown potent antiplasmodial activity. Furthermore, a study on the semi-mangrove plant Hibiscus tiliaceus led to the isolation of eight new cadinane sesquiterpenoids, several of which exhibited significant cytotoxic activity against human liver cancer cell lines (HepG2 and Huh7), with IC₅₀ values ranging from 3.5 to 6.8 μM. uni-regensburg.de

Table 2: Selected Biological Activities of Secocadinane and Cadinane Analogs

| Compound Class | Specific Compound(s) | Biological Activity | Source Organism | Citation |

|---|---|---|---|---|

| Seco-cadinane | Curcumane C | Vasorelaxant | Curcuma longa | researchgate.net |

| Cadinane | Cadinane-type sesquiterpenoids | Anti-inflammatory | Heterotheca inuloides | researchgate.net |

| Cadinane | Cadinane-type sesquiterpenoids | Cytotoxic | Hibiscus tiliaceus | uni-regensburg.de |

| Sesquiterpenoid | General | Neuroprotective | Tussilago farfara | vdoc.pub |

Detailed structure-activity relationship (SAR) studies specifically for the secocadinane class are not widely available in the current literature. However, extensive SAR research on the broader class of sesquiterpenoids, particularly sesquiterpene lactones, provides valuable insights into the structural features that govern biological activity. begellhouse.com

For many sesquiterpene lactones, a key pharmacophore for anti-inflammatory and cytotoxic activity is the α-methylene-γ-lactone moiety. This functional group is highly reactive and is thought to exert its biological effects through the alkylation of biological macromolecules. Studies on the anti-inflammatory activity of compounds like helenalin (B1673037) have shown that other features, such as a 6-hydroxy group, are also required for potency. The presence and stereochemistry of epoxide rings can also modulate activity. A QSAR (Quantitative Structure-Activity Relationship) study on 37 different sesquiterpene lactones with cytotoxic properties highlighted that molecular descriptors could effectively model the structure-activity relationships across different structural skeletons, including germacranolides and guaianolides. begellhouse.com

Hypothetical Mechanisms of Biological Action

The structural characteristics of this compound, a member of the seco-clerodane diterpene family, suggest potential for a range of biological interactions. The presence of reactive functional groups, including a hydroxyl group and dione (B5365651) functionalities, points towards possible engagement with various cellular and molecular targets. The investigation into related compounds from the Casearia genus offers a lens through which we can postulate these mechanisms.

Interactions with Microbial Systems

The Casearia genus is also known for producing compounds with significant antimicrobial properties. mdpi.com Therefore, it is plausible to hypothesize that this compound may exhibit activity against various microbial pathogens. The potential mechanisms for such interactions could include:

Disruption of Microbial Membranes: Similar to its potential effects on cancer cells, the compound might interact with the cell membranes of bacteria or fungi, leading to increased permeability and eventual lysis.

Inhibition of Key Microbial Enzymes: The dione functionality could potentially interact with and inhibit enzymes that are crucial for microbial survival and proliferation.

Interference with Biofilm Formation: Many microbial infections are complicated by the formation of biofilms, which are communities of microorganisms encased in a protective matrix. Bioactive compounds can interfere with the signaling pathways that regulate biofilm formation, rendering the microbes more susceptible to antimicrobial agents and host immune responses.

While direct studies on the antimicrobial spectrum of this compound are not currently available, the known activities of other compounds from Casearia suggest that this is a promising area for future investigation.

Ecological and Evolutionary Significance of Secocadinane Metabolites

Role in Plant-Environment Interactions

Secondary metabolites are crucial for a plant's interaction with its environment, serving as a primary defense mechanism against a variety of biotic and abiotic pressures. nih.gov These compounds can deter herbivores, protect against pathogens, and help the plant compete with other vegetation. springerprofessional.de The production of such metabolites is often a key component of a plant's survival and reproductive strategy. nih.gov

In the genus Casearia, the production of secondary metabolites has been shown to influence plant-herbivore interactions directly. For instance, studies on Casearia nitida have revealed that the density of herbivores and the extent of leaf damage vary with the plant's developmental stage. nih.gov Reproductive trees of C. nitida exhibit higher concentrations of total foliar phenolics compared to saplings, which corresponds to lower levels of herbivory. nih.gov This suggests that an increase in chemical defenses is a crucial part of the plant's ontogenetic development to reduce damage from herbivores.

While specific research on the herbivore deterrence of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione is not available, the class of clerodane diterpenes, also found in Casearia, is well-known for its insect antifeedant properties. nih.gov This extensive investigation into other chemical constituents of Casearia supports the hypothesis that secocadinane metabolites likely play a role in the plant's defense arsenal. The multifunctionality of secondary metabolites is a common theme in chemical ecology; compounds that deter herbivores may also possess antimicrobial or antifungal properties, contributing to a broad-spectrum defense. mdpi.comnih.gov

Furthermore, some herbivores have co-evolved with their host plants, developing the ability to tolerate or even sequester the plant's defensive compounds for their own protection against predators. nih.gov For example, caterpillars of the two-barred flasher (Astraptes fulgerator) are known to feed on Casearia sylvestris. wikipedia.org This intricate relationship highlights the ongoing evolutionary arms race between plants and the insects that feed on them, where the plant's chemical profile is a key battlefield.

The production of these defensive compounds is metabolically expensive and can be influenced by various environmental factors. nih.gov Plants must balance the allocation of resources between growth, development, and defense. This trade-off can lead to variations in the chemical profile of a plant based on the level of threat it perceives from its environment. nih.gov

Chemodiversity and Adaptation in Producer Organisms

The vast structural diversity of secondary metabolites within a single plant genus, and even within a single plant, is a testament to the evolutionary pressures that shape chemical defenses. nih.gov This chemodiversity is a key strategy for adaptation, allowing plants to respond to a wide array of environmental challenges. nih.gov The genus Casearia is a prime example of this, producing a rich variety of terpenoids, including the secocadinane this compound, as well as a significant number of clerodane diterpenes. nih.govnih.govmdpi.com

The evolution of new chemical structures can provide a plant with a novel defense that herbivores and pathogens are not adapted to. This is a potential driving force for the diversification of secondary metabolite pathways. biorxiv.org The presence of different classes of diterpenoids within Casearia suggests a dynamic evolutionary history where the acquisition of new biosynthetic capabilities has contributed to the fitness of the genus.

Research on other plant species has shown that the introduction of a novel class of chemical defense can significantly alter interactions with herbivores. For example, plants in the genus Erysimum that produce cardenolides in addition to the typical glucosinolates of the Brassicaceae family experience less damage from specialist herbivores. biorxiv.org This illustrates the adaptive advantage of chemical innovation.

The distribution of specific secondary metabolites can also have taxonomic significance, though it is often influenced by ecological factors. nih.gov Within the genus Casearia, different species produce a unique array of clerodane diterpenes, some of which have shown promising biological activities, including antiplasmodial and cytotoxic effects. mdpi.comnih.gov This variation in chemical profiles among species likely reflects adaptation to different local environments and pest pressures.

The table below presents a selection of clerodane diterpenes isolated from various Casearia species and their observed biological activities, illustrating the chemodiversity within the genus.

| Compound Name | Casearia Species | Observed Biological Activity |

| Caseamembrin T | C. coriacea | Antiplasmodial, Cytotoxic |

| Corymbulosin I | C. coriacea | Antiplasmodial, Cytotoxic |

| Isocaseamembrin E | C. coriacea | Antiplasmodial, Cytotoxic |

This table is based on findings from a study on Casearia coriacea and showcases the diversity and potential applications of compounds within the same chemical class from this genus. nih.gov

The evolution of biosynthetic pathways for secondary metabolites is a complex process. It is believed that these pathways have evolved through gene duplication and diversification, leading to the vast array of chemical structures observed in nature. nih.gov The clustering of genes involved in the biosynthesis of specific compounds suggests that these traits have been selected for as a functional unit. nih.gov While the specific evolutionary pathway leading to secocadinanes in Casearia is not yet elucidated, it is undoubtedly a product of the plant's long evolutionary history of interaction with its environment.

Future Perspectives in Research on 4 Hydroxy 1,10 Secocadin 5 Ene 1,10 Dione

Discovery of Novel Biological Functions

While the antimicrobial effects of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione provide a solid foundation, future research is anticipated to explore a wider array of biological activities. The compound has been identified as active against S. aureus, but further investigation into its broader antimicrobial spectrum is a logical next step. frontiersin.org This includes testing against other Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. nih.govkuleuven.be

Beyond its antimicrobial potential, exploring other therapeutic areas is a key future direction. Natural products often exhibit multiple biological functions. Therefore, screening this compound for anti-inflammatory, antioxidant, and anticancer properties could reveal novel therapeutic applications. Plants from which this compound is isolated have been used in traditional medicine for ailments like rheumatic syndromes and inflammatory conditions, suggesting that their constituent compounds may possess these activities. dntb.gov.ua

A summary of currently identified and potential future research areas for the biological functions of this compound is presented below.

| Research Area | Current Status | Future Directions |

| Antimicrobial Activity | Active against Staphylococcus aureus. frontiersin.org | - Testing against a wider range of bacteria and fungi. - Investigating activity against drug-resistant strains. - Exploring antibiofilm capabilities. dntb.gov.uaresearchgate.net |

| Anti-inflammatory Activity | Not yet reported. | - In vitro and in vivo studies to assess effects on inflammatory pathways. |

| Anticancer Activity | Not yet reported. | - Screening against various cancer cell lines to determine cytotoxic or cytostatic effects. |

| Antioxidant Activity | Not yet reported. | - Evaluation of free-radical scavenging and antioxidant enzyme modulation capabilities. |

Advancements in Synthetic Routes and Analog Development

Currently, this compound is obtained through isolation from natural sources. frontiersin.orgmedchemexpress.com The development of a total synthesis route is a critical future objective. A successful synthetic pathway would not only provide a reliable and potentially scalable source of the compound for extensive biological testing but also open the door for the creation of novel analogs.

The ability to synthesize analogs is crucial for establishing structure-activity relationships (SAR). By systematically modifying the chemical structure of this compound, researchers can identify the key functional groups responsible for its biological activity. This knowledge can then be used to design and synthesize new derivatives with enhanced potency, improved pharmacokinetic properties, or novel biological functions. For instance, analogs of other natural products like kaempferol (B1673270) are being explored to overcome limitations such as poor bioavailability. researchgate.net

| Research Objective | Rationale | Potential Outcomes |

| Total Synthesis | Overcome reliance on natural extraction, enabling larger-scale studies. | - A consistent and scalable supply of the compound. - Confirmation of the chemical structure. |

| Analog Development | Explore structure-activity relationships (SAR) and optimize properties. | - Identification of key pharmacophores. - Creation of derivatives with improved efficacy, selectivity, and bioavailability. |

| Medicinal Chemistry | Refine the molecule for potential therapeutic use. | - Lead optimization for drug development programs. |

Interdisciplinary Research Directions (e.g., Omics approaches, Systems Biology)

To gain a deeper understanding of how this compound exerts its biological effects, future research will likely incorporate interdisciplinary approaches such as "omics" technologies and systems biology. researchgate.net These methods allow for a holistic view of the molecular changes within an organism or cell in response to the compound.

Genomics and Transcriptomics: These approaches can identify the genes and gene expression patterns that are altered by the compound. This could reveal the specific cellular pathways targeted by this compound to inhibit bacterial growth.

Proteomics: By analyzing the entire set of proteins, proteomics can uncover changes in protein expression and post-translational modifications, providing direct insight into the compound's mechanism of action.

Metabolomics: This involves studying the metabolic profile of a biological system. It can help to understand how the compound affects the metabolic pathways of target organisms. frontiersin.org

Systems Biology: This approach integrates data from various omics levels to create comprehensive models of the compound's interactions within a biological system. This can help to predict its effects, identify potential off-target interactions, and guide further research.

The application of these technologies, which have been used to study other natural products, will be instrumental in elucidating the precise mechanisms of action of this compound and accelerating its potential development into a therapeutic agent. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.